molecular formula C20H16N4OS B6013404 2-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(1H)-one

2-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(1H)-one

Cat. No.: B6013404
M. Wt: 360.4 g/mol
InChI Key: SKJASFCPFUIRGH-UHFFFAOYSA-N
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Description

2-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(1H)-one is a heterocyclic compound that combines the structural features of pyrimidine and quinazolinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrimidine ring followed by the introduction of the quinazolinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: A related compound with similar structural features.

    Lansoprazole sulfide: Another compound with a sulfanyl group and heterocyclic structure.

Uniqueness

2-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(1H)-one is unique due to its combination of pyrimidine and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-13-11-17(14-7-3-2-4-8-14)23-20(21-13)26-12-18-22-16-10-6-5-9-15(16)19(25)24-18/h2-11H,12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJASFCPFUIRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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